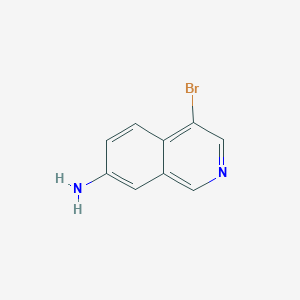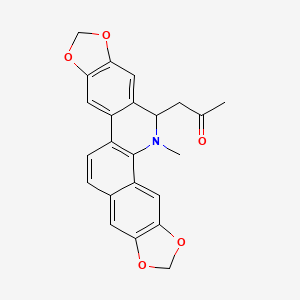
4-(4-氯苯基)四氢-2H-吡喃-4-腈
描述
4-(4-Chlorophenyl)tetrahydro-2H-pyran-4-carbonitrile is an organic compound with the molecular formula C12H12ClNO and a molecular weight of 221.68 g/mol . It is used in various chemical reactions and can be sourced or custom synthesized .
Synthesis Analysis
The synthesis of 4-(4-Chlorophenyl)tetrahydro-2H-pyran-4-carbonitrile involves several steps. One method involves the use of potassium hydroxide. In this process, a suspension of 4-(4-chlorophenyl)tetrahydro-2H-pyran-4-carbonitrile (2.6 g) in water (50 ml) is treated with potassium hydroxide (3.3 g, 5.0 eq), and the mixture is heated under reflux for 5 hours .Molecular Structure Analysis
The molecular structure of 4-(4-Chlorophenyl)tetrahydro-2H-pyran-4-carbonitrile consists of a pyran ring attached to a chlorophenyl group and a carbonitrile group . The SMILES string representation of this compound is ClC1=CC=C(C=C1)C2(CCOCC2)CN .科学研究应用
X 射线晶体学和结构分析
Sharma 等人 (2021) 的研究比较了包括 4-(4-氯苯基)四氢-2H-吡喃-4-腈在内的多种多官能化 4H-吡喃衍生物的 X 射线晶体学行为。他们分析了晶体结构和分子间相互作用,提供了对这些化合物的结构性质的见解 (Sharma、Kumar 和 Sharma,2021)。
抗菌活性
Okasha 等人 (2022) 合成了与 4-(4-氯苯基)四氢-2H-吡喃-4-腈在结构上相关的化合物,并评估了其抗菌活性。该研究强调了此类化合物在抗菌应用中的潜力 (Okasha 等人,2022)。
缓蚀
Dandia 等人 (2013) 探索了使用吡唑并吡啶衍生物(包括 4-(4-氯苯基)四氢-2H-吡喃-4-腈的一个变体)作为酸性环境中低碳钢的潜在缓蚀剂。他们的研究结果表明在工业防腐中的实际应用 (Dandia、Gupta、Singh 和 Quraishi,2013)。
光伏特性
Zeyada 等人 (2016) 研究了 4H-吡喃衍生物的光伏特性,包括与 4-(4-氯苯基)四氢-2H-吡喃-4-腈在结构上相关的衍生物。他们的研究表明在有机-无机光电二极管制造中的潜在应用 (Zeyada、El-Nahass 和 El-Shabaan,2016)。
合成方法
Tu 等人 (2002) 专注于在微波辐照下合成 4-(4-氯苯基)四氢-2H-吡喃-4-腈等化合物,为这类化合物的有效合成方法提供了宝贵的见解 (Tu、Gao、Guo、Shi 和 Lu,2002)。
属性
IUPAC Name |
4-(4-chlorophenyl)oxane-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO/c13-11-3-1-10(2-4-11)12(9-14)5-7-15-8-6-12/h1-4H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZHCOVGTFPCSQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C#N)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701218287 | |
| Record name | 4-(4-Chlorophenyl)tetrahydro-2H-pyran-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701218287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chlorophenyl)tetrahydro-2H-pyran-4-carbonitrile | |
CAS RN |
3648-74-6 | |
| Record name | 4-(4-Chlorophenyl)tetrahydro-2H-pyran-4-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3648-74-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-Chlorophenyl)tetrahydro-2H-pyran-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701218287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

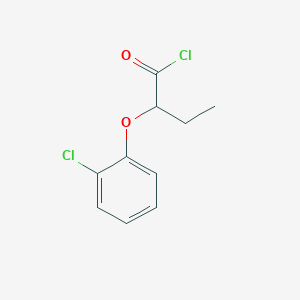

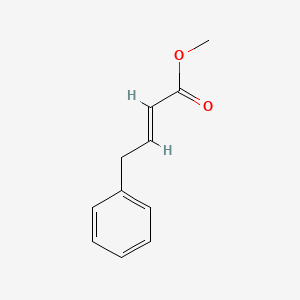
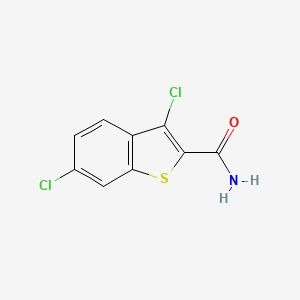
![4-[(2,4-Dichlorobenzyl)oxy]-3-ethoxy-5-iodobenzaldehyde](/img/structure/B3036499.png)
![3-Bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzaldehyde](/img/structure/B3036500.png)
![4-[(4-Chlorobenzyl)oxy]-3-ethoxy-5-iodobenzaldehyde](/img/structure/B3036501.png)
![3-Bromo-4-[(2-chlorobenzyl)oxy]-5-methoxybenzaldehyde](/img/structure/B3036503.png)
![4-[(2-Chlorobenzyl)oxy]-3-ethoxy-5-iodobenzaldehyde](/img/structure/B3036504.png)
![3-Bromo-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzaldehyde](/img/structure/B3036507.png)
![3-Chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzaldehyde](/img/structure/B3036508.png)
